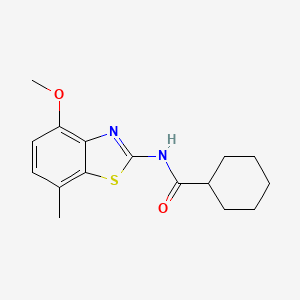
3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is an intricate organic molecule that marries various functional groups
准备方法
Synthetic Routes and Reaction Conditions
Formation of Intermediate Compounds: : The synthesis typically starts with 4-fluoro-3-methylphenyl, which undergoes nitration and reduction to obtain the amine derivative.
Formation of 1,2,3-Triazole Ring: : A cycloaddition reaction, often referred to as the "click" reaction, is utilized to form the 1H-1,2,3-triazole ring. The reaction involves the azide derivative of the starting compound and an alkyne in the presence of a copper catalyst.
Formation of Piperidine Derivative: : The next step involves the reaction of the triazole intermediate with piperidine under suitable conditions to form the piperidin-4-yl derivative.
Formation of Benzamide Core: : Finally, the piperidinyl-triazole intermediate undergoes an amide coupling reaction with 3-chlorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial methods typically mirror the synthetic routes but are optimized for scale and efficiency. This involves using continuous flow reactors, automated synthesizers, and efficient purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3-chlorobenzamide moiety, forming different oxides.
Reduction: : Reductive processes can target the triazole or piperidine ring, leading to hydrogenated derivatives.
Substitution: : The chloro and fluoro groups are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hypervalent iodine compounds.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Substitution: Sodium methoxide or other strong nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation results in various oxides.
Reduction can yield fully or partially hydrogenated derivatives.
Substitution can replace halogen atoms with other nucleophiles.
科学研究应用
This compound finds applications across several scientific domains:
Chemistry: : Used as a precursor in organic synthesis and as a reagent in complex chemical reactions.
Biology: : Investigated for its interaction with biological macromolecules, particularly proteins and nucleic acids.
Medicine: : Explored for its potential as a therapeutic agent in treating certain diseases due to its ability to interact with specific biological targets.
Industry: : Used in the development of new materials and as a catalyst or intermediate in manufacturing processes.
作用机制
The compound's mechanism of action is complex, involving multiple molecular targets:
Interaction with Enzymes: : Inhibits or modulates the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: : Binds to specific receptors on cell surfaces, influencing cellular responses.
Pathways: : Engages in signaling pathways related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
4-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness: : 3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its specific combination of functional groups that impart distinct biological activity and reactivity patterns compared to its analogs.
This compound's unique structural features make it a valuable subject for ongoing research in various scientific fields.
属性
IUPAC Name |
3-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-11-18(5-6-19(14)24)29-13-20(26-27-29)22(31)28-9-7-17(8-10-28)25-21(30)15-3-2-4-16(23)12-15/h2-6,11-13,17H,7-10H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVSPFHJWOWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
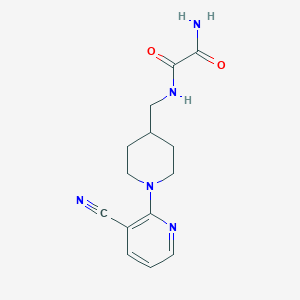

![2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2652548.png)
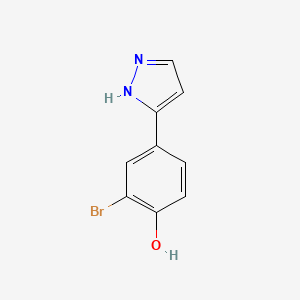
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)
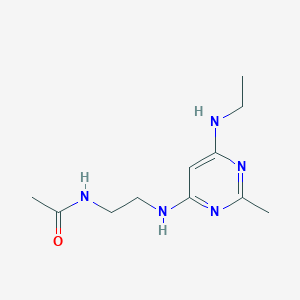
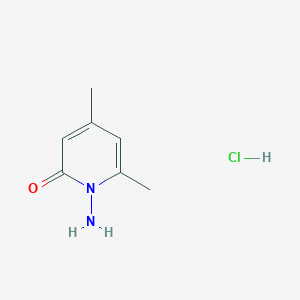
![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)
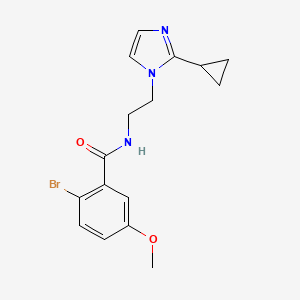
![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2652557.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)
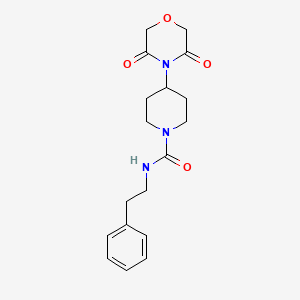
![3-methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide](/img/structure/B2652564.png)
